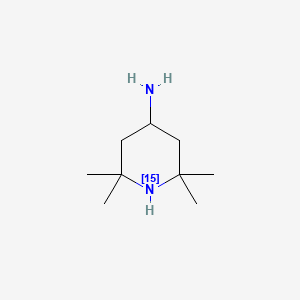

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine. It is a colorless oily liquid and is an intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis .

Synthesis Analysis

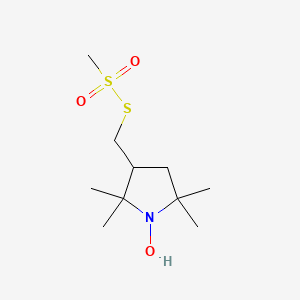

The synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N involves the reductive amination of the corresponding ketone. This process involves reacting 2,2,6,6-tetramethyl-piperidin-4-one with excess ammonia and hydrogen in the presence of hydrogenation catalysts at elevated temperature and pressure .Molecular Structure Analysis

The molecular structure of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N can be represented by the formula H2NCH(CH2CMe2)2NH, where Me represents CH3 .Chemical Reactions Analysis

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N can be used as a reactant for the synthesis of various compounds. For example, it can be used in the preparation of metallo-amide bases and selective generation of silylketene acetals .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N are as follows: It has a boiling point of 188-189 °C, a melting point of 16-18 °C, and a density of 0.912 g/mL at 25 °C. The refractive index is 1.470 .Aplicaciones Científicas De Investigación

Synthesis of Allylated Tertiary Amines

This compound can be used as a reactant in the synthesis of allylated tertiary amines through allylic amination of allylic chlorides. This process is significant in organic chemistry for creating complex amine structures used in pharmaceuticals and agrochemicals .

Preparation of Metallo-Amide Bases

It serves as a hindered base for preparing metallo-amide bases. These bases are crucial in various organic reactions, including deprotonation steps in synthesis pathways .

Generation of Silylketene Acetals

The compound is utilized in the selective generation of silylketene acetals, which are intermediates in organic synthesis for constructing acyl compounds .

Antioxidant Protection for Paper Heritage

A derivative of this compound has been used in creating a modifying system based on hexamethyldisiloxane (HMDSO) for antioxidant protection of paper heritage objects. This application is vital for preserving historical documents and artworks .

Synthesis of Sulfenamide Compounds

It can react with heterocyclic thiols in the presence of iodine as an oxidant to synthesize sulfenamide compounds. These compounds have applications in medicinal chemistry .

Precursor to Lithium Tetramethylpiperidide

As a precursor to lithium tetramethylpiperidide (LiTMP), it is used in organic synthesis for various deprotonation reactions .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine . It is primarily used as an intermediate in the preparation of Bobbitt’s salt , an oxidant used in organic synthesis . Therefore, its primary target is the reactants in the synthesis process where it acts as an oxidant.

Mode of Action

The compound interacts with its targets through a process known as reductive amination . In this process, the corresponding ketone is converted into an amine in the presence of hydrogen . This reaction results in the formation of a new compound, contributing to the overall synthesis process.

Biochemical Pathways

As an intermediate in the preparation of Bobbitt’s salt, 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N plays a crucial role in the biochemical pathways involved in organic synthesis . The exact pathways and their downstream effects depend on the specific synthesis process and the other reactants involved.

Result of Action

The primary result of the action of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is the formation of new compounds through organic synthesis . As an intermediate in the preparation of Bobbitt’s salt, it contributes to the overall yield and efficiency of the synthesis process .

Action Environment

The action, efficacy, and stability of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the concentration of the compound, and the presence of other reactants. For instance, it has a boiling point of 198-200°C and a density of 0.895 g/cm3 . It also has a flash point of 75°C and a melting point of 12-15°C . These properties can affect its behavior and reactivity in different environments.

Propiedades

IUPAC Name |

2,2,6,6-tetramethyl(115N)azinan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3/i11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVFPPFZRRKJIH-KHWBWMQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC([15NH]1)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675605 |

Source

|

| Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215537-22-6 |

Source

|

| Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)